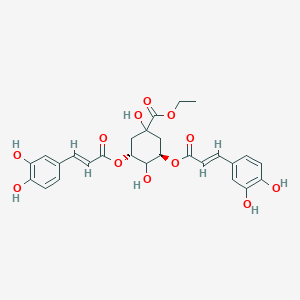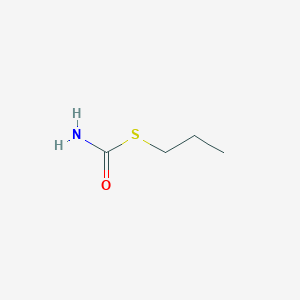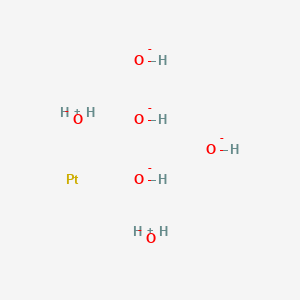
Platinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinic acid, also known as hexachlorothis compound, is an inorganic compound with the chemical formula [H₃O]₂PtCl₆ₓ (0 ≤ x ≤ 6). It is a red solid and serves as an important commercial source of platinum, typically found in an aqueous solution. This compound is highly hygroscopic and is often used in various chemical processes and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Platinic acid is commonly prepared by dissolving platinum in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2\text{PtCl}_6 + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] The resulting orange/red solution can be evaporated to produce brownish-red crystals of this compound .
Industrial Production Methods: In industrial settings, this compound can also be produced by exposing an aqueous suspension of platinum particles to chlorine gas or through electrolysis. These methods are often preferred to avoid nitrogen contamination that can occur with the aqua regia route .
化学反应分析
Types of Reactions: Platinic acid undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to platinum metal using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reactions typically involve strong oxidizing agents.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various ligands can be introduced under controlled conditions to replace chloride ions.
Major Products:
Oxidation: Products depend on the specific reaction conditions and reagents used.
Reduction: The primary product is platinum metal.
Substitution: Products vary based on the ligands introduced.
科学研究应用
Platinic acid has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for platinum-based catalysts, which are essential in various catalytic processes.
Biology: this compound is employed in the synthesis of platinum nanoparticles, which have applications in biological imaging and drug delivery.
Medicine: Platinum-based compounds derived from this compound are used in chemotherapy for cancer treatment.
Industry: It is used in the production of high-purity platinum and in the manufacture of electronic components .
作用机制
The mechanism of action of platinic acid primarily involves its ability to serve as a precursor for platinum-based catalysts. These catalysts exhibit exceptional activity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
相似化合物的比较
Hexachloropalladic acid: Similar in structure and reactivity but contains palladium instead of platinum.
Potassium hexachloroplatinate: A salt of platinic acid with potassium ions.
Ammonium hexachloroplatinate: A salt of this compound with ammonium ions.
Uniqueness: this compound is unique due to its high hygroscopicity and its role as a versatile precursor for various platinum-based compounds. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in catalysis and material science .
属性
分子式 |
H8O6Pt-4 |
|---|---|
分子量 |
299.14 g/mol |
IUPAC 名称 |
hydron;platinum;hexahydroxide |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p-4 |
InChI 键 |
BYFKUSIUMUEWCM-UHFFFAOYSA-J |
规范 SMILES |
[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
![(5z)-5-[(6-Chloro-7-Methyl-1h-Indol-3-Yl)methylidene]-3-(3,4-Difluorobenzyl)imidazolidine-2,4-Dione](/img/structure/B14761461.png)
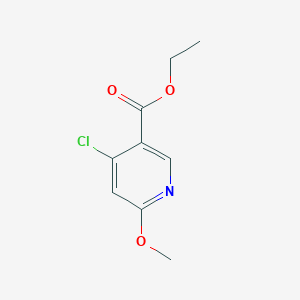
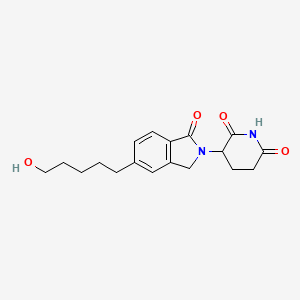
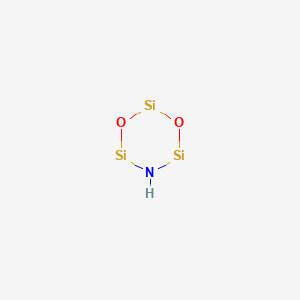
![N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)
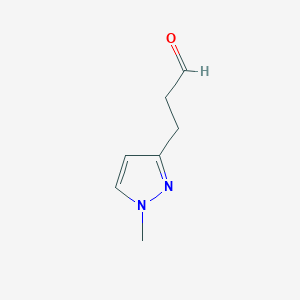
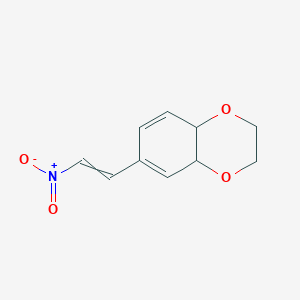

![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
